1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea
Overview
Description
1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea is a compound that features an imidazole ring and a thiourea moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . Thiourea, on the other hand, is an organosulfur compound with the formula SC(NH2)2, known for its applications in various chemical reactions and industrial processes .
Preparation Methods
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 1-(3-aminopropyl)imidazole with 2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming coordination complexes that can inhibit the activity of metalloenzymes . The thiourea moiety can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylphenyl)thiourea can be compared with other similar compounds, such as:
1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea: This compound has a similar structure but with additional methoxy groups on the phenyl ring, which can enhance its biological activity.
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom on the phenyl ring can increase the compound’s lipophilicity and improve its ability to penetrate cell membranes.
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-(2-methylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-5-2-3-6-13(12)17-14(19)16-7-4-9-18-10-8-15-11-18/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZKVXTHLGTPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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